Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium
Overview
Description
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium is a quaternary ammonium compound with the chemical formula C26H58ClNO3Si . It is commonly used as a disinfectant, preservative, and fungicide . Additionally, it serves as a silane coupling agent, which helps in bonding organic and inorganic materials .
Preparation Methods
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium can be synthesized through hydrolytic condensation . This process involves the reaction of dimethyloctadecylamine with 3-(trimethoxysilyl)propyl chloride under controlled conditions . The reaction typically occurs in a solvent such as methanol, and the product is purified through distillation or recrystallization . Industrial production methods often involve large-scale hydrolytic condensation in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium involves its interaction with microbial cell membranes . The compound disrupts the cell membrane integrity, leading to cell lysis and death . The trimethoxysilyl group facilitates its binding to surfaces, enhancing its antimicrobial properties .
Comparison with Similar Compounds
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium is unique due to its dual functionality as a silane coupling agent and antimicrobial agent . Similar compounds include:
Dimethyldioctadecylammonium chloride: Primarily used as a disinfectant and preservative.
3-(Trimethoxysilyl)propyl-N,N,N-trimethylammonium chloride: Used as a silane coupling agent.
Didecyldimethylammonium chloride: Commonly used as a disinfectant.
These compounds share similar antimicrobial properties but differ in their specific applications and functional groups .
Properties
IUPAC Name |
dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58NO3Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6/h7-26H2,1-6H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKDLWEWPRLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H58NO3Si+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238914 | |
Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92182-06-4 | |
Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092182064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3942H9DTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.